N4-(3-chlorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(3-chlorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with various functional groups
Mechanism of Action
Target of Action
The compound N4-(3-chlorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit various targets such as Cyclin-Dependent Kinase 2 (CDK2) and Mycobacterium tuberculosis . CDK2 is a crucial protein kinase that plays a significant role in cell cycle regulation , while Mycobacterium tuberculosis is the bacterium responsible for tuberculosis .
Mode of Action
The compound interacts with its targets, leading to significant changes. For instance, when it interacts with CDK2, it inhibits the kinase’s activity . This inhibition can lead to alterations in cell cycle progression, potentially leading to apoptosis within certain cells . When the compound acts against Mycobacterium tuberculosis, it displays in vitro activity, inhibiting the growth of the bacteria .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. In the case of CDK2, the inhibition of this kinase disrupts the cell cycle, affecting the proliferation of cells . When acting against Mycobacterium tuberculosis, the compound potentially disrupts the bacterium’s essential biochemical pathways, inhibiting its growth .
Result of Action
The result of the compound’s action depends on its target. When it inhibits CDK2, it can lead to significant cytotoxic activities against certain cell lines . When acting against Mycobacterium tuberculosis, it can inhibit the growth of the bacteria, displaying potent in vitro activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-chlorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions. One common method involves the reaction of chloro pyrazolo[3,4-d]pyrimidine with propargyl alcohol in the presence of potassium tert-butoxide to yield 1-phenyl-4-(prop-2-yn-1-yloxy)-1H-pyrazolo[3,4-d]pyrimidine . This intermediate can then be further modified to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N4-(3-chlorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N4-(3-chlorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a CDK2 inhibitor, showing promising cytotoxic activities against various cancer cell lines.
Pharmacology: The compound’s ability to inhibit specific enzymes makes it a candidate for drug development, particularly in cancer therapy.
Biological Studies: Its interactions with cellular pathways and molecular targets are of interest for understanding disease mechanisms and developing new treatments.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These include compounds with similar core structures but different substituents, such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives.
EGFR-TK Inhibitors: Compounds like 1H-pyrazol-1-yl-4-(4-chlorophenyl)-7H-pyrazolo[3,4-d]pyrimidine derivatives.
Uniqueness
N4-(3-chlorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine stands out due to its specific substituents, which confer unique biological activities and potential therapeutic applications. Its ability to inhibit CDK2 with high potency makes it a valuable compound for further research and development in cancer therapy.
Properties
IUPAC Name |
4-N-(3-chlorophenyl)-1-phenyl-6-N,6-N-dipropylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN6/c1-3-13-29(14-4-2)23-27-21(26-18-10-8-9-17(24)15-18)20-16-25-30(22(20)28-23)19-11-6-5-7-12-19/h5-12,15-16H,3-4,13-14H2,1-2H3,(H,26,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMUBUHEZKZPNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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